molecular formula C19H13N3O3S B2852655 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 54890-71-0

2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B2852655
CAS RN: 54890-71-0
M. Wt: 363.39
InChI Key: XSBKSDVKQKXEJX-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is commonly referred to as Compound A and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of various enzymes such as HDACs and protein kinases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by Compound A can lead to changes in gene expression patterns. Protein kinases are enzymes that play a role in the regulation of various cellular processes, and their inhibition by Compound A can lead to the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects such as the inhibition of HDACs and protein kinases, neuroprotective effects, and anti-tumor activity. Inhibition of HDACs by Compound A can lead to changes in gene expression patterns, which can affect various cellular processes such as cell differentiation and proliferation. Inhibition of protein kinases by Compound A can lead to the disruption of cellular signaling pathways, which can affect various cellular processes such as cell growth and survival.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for lab experiments such as its potent inhibitory activity against various enzymes, its neuroprotective effects, and its anti-tumor activity. However, there are also limitations to its use in lab experiments such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on Compound A such as the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to investigate its potential use in the treatment of various diseases such as neurodegenerative diseases and cancer. Furthermore, studies are needed to investigate its potential toxicity and to develop more efficient methods for its synthesis.

Synthesis Methods

The synthesis of Compound A involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 4-phenylthiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques to obtain pure Compound A.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Compound A has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs) and protein kinases. In neuroscience, Compound A has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, Compound A has been found to exhibit anti-tumor activity and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-16(10-22-17(24)13-8-4-5-9-14(13)18(22)25)21-19-20-15(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKSDVKQKXEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide

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